![molecular formula C16H22N4O2 B4451153 2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4451153.png)
2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Overview
Description
2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a tetrahydrofuran ring, a triazino-benzimidazole core, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazino-benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the ethanol group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis or flow chemistry can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazino-benzimidazole core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antiviral, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan or serotonin, share some structural similarities with the triazino-benzimidazole core.
Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents, also feature a benzimidazole ring.
Uniqueness
What sets 2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol apart is the combination of the tetrahydrofuran ring and the triazino-benzimidazole core, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Biological Activity
The compound 2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a novel triazino-benzimidazole derivative that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties, particularly in the realm of neuroprotection and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O, with a molecular weight of approximately 250.31 g/mol. Its unique structure features a tetrahydrofuran moiety and a benzimidazole core, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds within the triazino-benzimidazole class exhibit significant biological activities, including:
- Adenosine Receptor Modulation : Similar compounds have been shown to act as antagonists at adenosine receptors (ARs), particularly A2A ARs, which play crucial roles in neuroprotection and neurotransmission.
- Neuroprotective Effects : Studies have demonstrated that related compounds can protect dopaminergic neurons from neurotoxic agents such as methamphetamine (METH) and 1-methyl-4-phenylpyridinium (MPP+), suggesting potential therapeutic applications in neurodegenerative diseases.
In Vitro Studies
In vitro studies on similar triazino-benzimidazole derivatives have shown promising results:
- Cell Viability Assays : Compounds tested against neurotoxic agents increased cell viability significantly in rat PC12 cells and human neuroblastoma SH-SY5Y cell lines. For instance, FTBI (a related compound) demonstrated a protective effect against METH and MPP+ toxicity by enhancing cell survival rates through A2A AR antagonism .
Binding Affinity Studies
Binding affinity studies have revealed that these compounds can effectively bind to various adenosine receptors:
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
FTBI | A2A AR | Low nanomolar range |
FTBI | A1 AR | Moderate affinity |
FTBI | A3 AR | Low micromolar range |
This table illustrates the potential of these compounds in selectively targeting specific adenosine receptors, which may contribute to their biological effects.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Neuroprotection Against METH : In a study involving SH-SY5Y cells treated with METH, FTBI significantly reduced neuronal death compared to untreated controls. The mechanism was linked to A2A AR blockade .
- Antioxidant Properties : Compounds with similar structures were evaluated for their antioxidant capabilities. Results indicated that they could reduce oxidative stress markers in neuronal cells exposed to toxicants .
Properties
IUPAC Name |
2-[1-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-8-7-18-11-19(10-13-4-3-9-22-13)16-17-14-5-1-2-6-15(14)20(16)12-18/h1-2,5-6,13,21H,3-4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLCSDHPSRHFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CN(CN3C2=NC4=CC=CC=C43)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.